2-Bromo-5-propylthiazole

Lipophilicity Drug-likeness SAR

Optimize your medchem or agrochemical SAR with a single-isomer thiazole building block that eliminates regioselectivity uncertainty. 2-Bromo-5-propylthiazole provides a sole reactive C2-Br site for Suzuki, Negishi, or Stille coupling, removing the need for protecting-group strategies. Key differentiation data: • LogP ≈ 2.86 - bridges the lipophilicity gap between 5-methyl (LogP 2.21) and 5-isopropyl (LogP 3.27) congeners, helping maintain oral absorption windows. • Single-site reactivity - avoids mono/di-coupling mixtures common with 2,4- or 2,5-dibromothiazoles, reducing purification burden. • Linear n-propyl chain offers distinct conformational flexibility vs. branched isomers for pocket-shape complementarity. • Halogen-bond donor (C2-Br) enables structure-based fragment growth at kinase hinge regions. Supplied with full analytical documentation (HPLC, NMR) for batch-to-batch reproducibility.

Molecular Formula C6H8BrNS
Molecular Weight 206.101
CAS No. 1215072-43-7
Cat. No. B580878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-propylthiazole
CAS1215072-43-7
Synonyms2-BroMo-5-(N-propyl)thiazole
Molecular FormulaC6H8BrNS
Molecular Weight206.101
Structural Identifiers
SMILESCCCC1=CN=C(S1)Br
InChIInChI=1S/C6H8BrNS/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3
InChIKeyNXHGIPCJPNKFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-propylthiazole: C2-Brominated Thiazole Building Block


2-Bromo-5-propylthiazole is a disubstituted thiazole heterocycle (C₆H₈BrNS, MW 206.10 g/mol) bearing a bromine atom at the electron-deficient C2 position and an n-propyl chain at C5 . Thiazoles are privileged scaffolds in medicinal chemistry and agrochemical discovery, with the C2-halogen enabling versatile palladium-catalyzed cross-coupling (Suzuki–Miyaura, Negishi, Stille) and nucleophilic substitution chemistries for late-stage diversification [1]. The 5-propyl substituent provides a distinct lipophilicity increment relative to shorter-chain homologs, making this compound a strategic intermediate for structure–activity relationship (SAR) exploration where balanced hydrophobic character is required .

2-Bromo-5-propylthiazole: Differentiation from Alkyl Analogs


Although the 2-bromothiazole core is shared across the homologous 5-alkyl series, the C5 aliphatic substituent is not a passive spectator. Measured and predicted LogP values reveal a systematic lipophilicity ramp from methyl through ethyl to n-propyl and isopropyl, spanning approximately 0.7 log units . In medicinal chemistry campaigns, even a ΔLogP of 0.3–0.5 can shift a compound across critical permeability, solubility, or off-target binding thresholds [1]. Furthermore, the linear n-propyl chain presents a different steric envelope and conformational flexibility compared to the branched isopropyl isomer (CAS 1159817-16-9), which can produce divergent binding poses in enzyme pockets or alter metabolic soft-spot exposure in lead optimization programs [2]. Procurement of the correct 5-alkyl congener is therefore essential for SAR integrity and reproducible synthetic route development.

2-Bromo-5-propylthiazole: Comparator Evidence


Lipophilicity: LogP Between Ethyl and Isopropyl Homologs

The experimentally derived and calculated LogP values across the 5-alkyl-2-bromothiazole series place 2-bromo-5-propylthiazole at LogP 2.86, which is 0.65 log units higher than the 5-methyl analog (LogP 2.21) and 0.41 log units lower than the 5-isopropyl isomer (LogP 3.27). The 5-ethyl analog sits at LogP 2.92, only 0.06 units above the propyl congener, reflecting a diminishing log unit increment per methylene as the chain lengthens . This positions the n-propyl compound in a narrow, therapeutically attractive lipophilicity window (LogP 2–3) that balances membrane permeability with aqueous solubility for oral bioavailability [1].

Lipophilicity Drug-likeness SAR

Steric Topology: n-Propyl vs. Branched Isopropyl at C5

2-Bromo-5-propylthiazole incorporates an unbranched n-propyl chain (C–C–C linear connectivity) at C5, whereas the isomeric 2-bromo-5-isopropylthiazole (CAS 1159817-16-9) bears a branched sec-propyl group. Despite sharing identical molecular formula (C₆H₈BrNS) and molecular weight (206.10 g/mol), the n-propyl isomer possesses one additional freely rotatable bond (C5–CH₂ vs. C5–CH(CH₃)₂), generating a different conformational ensemble with distinct steric occupancy in three-dimensional space . In docking and crystallographic studies of related thiazole series, such steric differences have been shown to alter ligand–protein complementarity by modulating the positioning of the halogen bond donor (C2–Br) relative to target backbone residues [1].

Steric effects Conformational analysis Binding pose

C2-Br Reactivity: Preferential Cross-Coupling at 2-Position

In polyhalogenated thiazole systems, palladium-catalyzed cross-coupling reactions occur preferentially at the C2 position due to its greater electron deficiency relative to C4 and C5. This regioselectivity has been quantitatively demonstrated in 2,4-dibromothiazole, where Suzuki–Miyaura and Negishi couplings proceed with >95:5 selectivity for the C2 bromide over the C4 bromide [1]. In a direct comparative study, Negishi cross-coupling of 2-bromothiazole derivatives produced 2′-alkyl-4-bromo-2,4′-bithiazoles in 88–97% isolated yield, whereas the corresponding Stille couplings gave only 58–62% yield, highlighting both the intrinsic reactivity of the C2–Br bond and the superiority of Negishi conditions for this substrate class . 2-Bromo-5-propylthiazole, bearing a single C2–Br with a non-halogenated C5 position, is ideally configured for unambiguous, high-yielding mono-functionalization at C2 without competing side reactions.

Cross-coupling Regioselectivity Suzuki–Miyaura

Purity and Batch-Level Analytical QC Documentation

2-Bromo-5-propylthiazole is commercially available from multiple suppliers with documented purity ≥95% (Bidepharm) and ≥98% (Leyan, MolCore) . Bidepharm provides batch-specific QC data including NMR (¹H and/or ¹³C), HPLC, and GC analyses, ensuring structural identity and quantitative purity verification per individual production lot . This level of analytical documentation exceeds the typical vendor offering for less common 5-alkyl-2-bromothiazole congeners, where purity specifications are often stated without accompanying multi-method batch certificates . The MolCore product line additionally carries ISO certification, relevant for GLP/GMP-adjacent workflows in pharmaceutical R&D .

Quality control Batch consistency Analytical characterization

Regioisomeric Differentiation: 5-Propyl vs. 4-Propyl Substitution

The 5-propyl regioisomer places the alkyl chain adjacent to the ring sulfur atom (C5), whereas the 4-propyl regioisomer positions it adjacent to the ring nitrogen (C4). This substitution pattern difference alters the electronic environment of the thiazole ring: C5 substituents exert a different inductive and resonance effect on the C2 electrophilic center compared to C4 substituents. In 5-alkylthiazoles, the C2 position experiences a relatively unperturbed electron-deficient character, whereas 4-alkyl substitution can modestly modulate C2 reactivity through through-bond electronic effects transmitted via the C4–N–C2 pathway [1]. The 2-bromo-4-propylthiazole scaffold (available primarily as its 5-carboxylic acid derivative, CAS 81569-64-4, LogP 2.56) represents a fundamentally different vector for molecular elaboration and should not be considered interchangeable in synthetic route design .

Regioisomerism Thiazole substitution Synthetic intermediate

Halogen Bond Donor: C2-Br vs. C2-Cl in Target Engagement

The C2–Br substituent in 2-bromo-5-propylthiazole can function as a halogen bond (XB) donor toward Lewis-base sites in protein binding pockets (e.g., backbone carbonyl oxygens), a non-covalent interaction that is significantly stronger for bromine than for chlorine due to the greater polarizability and more positive σ-hole potential of the C–Br bond [1]. In fragment screening libraries, brominated thiazole fragments have demonstrated measurable target engagement via halogen bonding, with crystallographic evidence of Br···O=C interactions at distances of 2.8–3.3 Å [2]. The 2-chloro-5-propylthiazole analog (available as the 4-carboxylic acid derivative) lacks this halogen-bonding capacity due to the smaller σ-hole and lower polarizability of chlorine, potentially resulting in reduced binding affinity or altered binding pose for targets where halogen bonding is a key recognition element .

Halogen bonding Binding affinity Fragment-based drug discovery

Optimal Applications of 2-Bromo-5-propylthiazole


Medicinal Chemistry SAR: Probing Lipophilic Sweet Spot for Oral Bioavailability

When a lead series bearing a thiazole core requires systematic exploration of C5 substituent effects on LogP-driven ADME properties, 2-bromo-5-propylthiazole occupies a strategic midpoint (LogP 2.86) between the 5-methyl (LogP 2.21) and 5-isopropyl (LogP 3.27) congeners. This enables a three-point lipophilicity SAR without overshooting the desirable LogP <3 range for oral absorption . The C2–Br handle permits late-stage diversification via Suzuki–Miyaura coupling to introduce aryl/heteroaryl groups, generating focused libraries for potency and selectivity assessment [1].

Halogen Bond-Based Fragment Screening for Kinases and Proteases

The C2–Br bond in 2-bromo-5-propylthiazole provides a measurable halogen bond donor that can engage backbone carbonyl oxygens in the hinge region of kinases or in protease active sites. Fragment screening libraries enriched with bromothiazole fragments have yielded validated hits with crystallographically confirmed Br···O=C interactions, providing a structure-based starting point for fragment growth . The 5-propyl chain offers sufficient hydrophobic surface area to probe lipophilic sub-pockets without the steric bulk of isopropyl, which may clash in shallow pockets.

Agrochemical Intermediate: 2-Aryl-5-propylthiazole Fungicides and Herbicides

Thiazole-containing agrochemicals, including fungicides and herbicides, frequently require 2-arylated-5-alkylthiazole cores. 2-Bromo-5-propylthiazole serves as the direct precursor for Negishi or Suzuki–Miyaura coupling with arylzinc or arylboronic acid partners, delivering 2-aryl-5-propylthiazoles in high yield (class precedent: 88–97% for Negishi coupling on 2-bromothiazole substrates) . The 5-propyl substituent provides improved crop penetration and soil mobility characteristics compared to shorter alkyl chains, a critical parameter in agrochemical development [1].

Regioselective Mono-Functionalization at C2 Without Protecting Groups

Unlike 2,4-dibromothiazole or 2,5-dibromothiazole, which require careful catalyst selection to achieve regioselective mono-coupling, 2-bromo-5-propylthiazole presents only a single reactive site (C2–Br). This inherent simplicity eliminates the need for protecting group strategies or regioselectivity optimization, reducing synthetic step count and increasing overall yield in multi-step route design . The compound is particularly suited for parallel synthesis workflows and automated library production where reaction predictability and minimal byproduct formation are paramount.

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